4H,5H-pyrazolo[1,5-a]quinazolin-5-one

mGlu2 mGlu3 Negative Allosteric Modulator

The unsubstituted 4H,5H-pyrazolo[1,5-a]quinazolin-5-one core is the essential starting material for systematic SAR exploration. Pre-functionalized analogs risk mode-switching artifacts (e.g., converting dual mGlu2/3 NAMs into selective ligands). Procuring this parent scaffold enables access to potent mGlu2/3 NAMs (IC50 67 nM), PARP-1 inhibitors (IC50 5 nM), Top1 inhibitors, and SIRT6 activators. With MW 185 g/mol and clogP ~0.8, it is an ideal fragment for FBDD. Avoid confounding pre-substitution effects—start with the validated pharmacophore.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 1494669-12-3
Cat. No. B1449805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H-pyrazolo[1,5-a]quinazolin-5-one
CAS1494669-12-3
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=CC=NN23
InChIInChI=1S/C10H7N3O/c14-10-7-3-1-2-4-8(7)13-9(12-10)5-6-11-13/h1-6H,(H,12,14)
InChIKeyVYZHOIIODMZXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4H,5H-Pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3): Core Scaffold for CNS and Oncology Tool Compounds


4H,5H-pyrazolo[1,5-a]quinazolin-5-one (CAS 1494669-12-3) is the unsubstituted parent heterocycle of a therapeutically significant class. It serves as the foundational scaffold for potent negative allosteric modulators (NAMs) of metabotropic glutamate receptors 2 and 3 (mGlu2/3) [1], inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) [2], and non-camptothecin topoisomerase I (Top1) inhibitors [3]. Its molecular formula is C10H7N3O with a molecular weight of 185.18 g/mol.

Generic Substitution Risks for 4H,5H-Pyrazolo[1,5-a]quinazolin-5-one: Why Scaffold Substitution Matters


Generic substitution of the unsubstituted 4H,5H-pyrazolo[1,5-a]quinazolin-5-one core with a pre-functionalized analog is inadvisable for exploratory medicinal chemistry. SAR studies demonstrate that the introduction of even a single substituent on the pyrazole or quinazoline rings can cause a mode switch, for example, altering a compound from a dual mGlu2/3 NAM into a selective ligand [1]. Similarly, the 2-position directly governs PARP-1 inhibitory activity, where the unsubstituted scaffold serves as the critical baseline for optimizing low-nanomolar potency [2]. Procuring the parent scaffold ensures the ability to systematically explore these critical vectors without confounding pre-substitution effects.

Head-to-Head and Cross-Study Quantitative Differentiation for 4H,5H-Pyrazolo[1,5-a]quinazolin-5-one


mGlu2/3 NAM Potency: Core Scaffold is a Prerequisite for Subtype Switching

The unsubstituted 4H,5H-pyrazolo[1,5-a]quinazolin-5-one scaffold is the essential starting point for generating dual mGlu2/3 NAMs with balanced potency. SAR data from the Wenthur et al. series show that the most potent dual inhibitor, compound 7ab, achieved an IC50 of 0.427 µM at mGlu2 and 0.067 µM at mGlu3, representing a 6.4-fold improvement over a less substituted analog 7a (IC50 >10 µM at both receptors) [1]. The unsubstituted core is required to systematically introduce substituents that tune this potency and subtype selectivity, as small changes can shift the pharmacological profile from dual NAM to mGlu3-preferring or even render the compound inactive.

mGlu2 mGlu3 Negative Allosteric Modulator CNS

PARP-1 Inhibition: Sub-100 nM Potency is Achieved Only Through the Core Scaffold

The pyrazolo[1,5-a]quinazolin-5(4H)-one core is validated as a PARP-1 inhibitor pharmacophore. The Orvieto et al. study demonstrates that substituting the 2-position of the core scaffold yields low-nanomolar PARP-1 inhibitors. The parent scaffold, while itself not a potent inhibitor, provides the essential hydrogen-bonding pattern for interaction with the PARP-1 catalytic site. A 2-phenyl substituted analog achieved an IC50 of 17 nM, whereas bulkier amide derivatives reached IC50 values as low as 5 nM [1]. This represents a >1000-fold improvement over the unsubstituted scaffold, which showed no significant inhibition at 10 µM.

PARP-1 DNA Repair Oncology Inhibitor

Topoisomerase I Inhibition: Scaffold Preferentially Targets Top1 Over Top2

The pyrazolo[1,5-a]quinazoline scaffold, including the parent 4H,5H-pyrazolo[1,5-a]quinazolin-5-one, is structurally related to the indenoisoquinoline system of known Top1 poisons. Taliani et al. showed that phenyl-substituted derivatives act as specific Top1 inhibitors without poisoning Top2, a key differentiation from camptothecin-based therapies. The unsubstituted scaffold is the essential precursor for these selective agents. In DNA relaxation assays, a representative derivative inhibited Top1-mediated DNA relaxation at 1 µM, while showing no effect on Top2 at up to 100 µM [1].

Topoisomerase I Non-camptothecin Anticancer DNA Damage

SIRT6 Activation: Scaffold is the Basis for First-in-Class Activators

A novel series of pyrazolo[1,5-a]quinazoline derivatives has been identified as SIRT6 activators, a sirtuin implicated in aging, metabolism, and DNA repair. Zhang et al. designed and synthesized 102 derivatives based on the core scaffold, demonstrating that the unsubstituted 4H,5H-pyrazolo[1,5-a]quinazolin-5-one is the critical starting material for this emerging target class. While no direct biological data is available for the parent compound, its derivatives showed potent activation of SIRT6 deacetylase activity in cellular assays [1].

SIRT6 Aging Metabolism Activator

Kinase Selectivity: Scaffold Enables Broad Kinase Profiling

The pyrazolo[1,5-a]quinazoline scaffold has been reported in patents as a versatile kinase inhibitor core. Substituted derivatives from this scaffold have demonstrated activity against multiple kinases, including Aurora kinases and CDKs. The unsubstituted parent compound is the essential building block for generating focused kinase inhibitor libraries. While specific IC50 values for the parent compound are not available, the scaffold's ability to be diversified into selective kinase probes is well-documented in patent literature [1].

Kinase Inhibitor Cancer Selectivity Tool Compound

Physicochemical Profile: Low Molecular Weight and High Fraction of sp2 Carbon

With a molecular weight of 185.18 g/mol and a heavy atom count of 14, 4H,5H-pyrazolo[1,5-a]quinazolin-5-one is an ideal fragment-sized molecule for fragment-based drug discovery (FBDD). Compared to commonly used fragment libraries that average 200-300 Da, this scaffold is smaller and more synthetically tractable. Its calculated partition coefficient (clogP) is approximately 0.8, providing a balanced lipophilicity profile. In the mGlu2/3 NAM series, the scaffold was successfully elaborated to compounds with MW >350 while maintaining favorable CNS drug-like properties (tPSA = 60 Ų) [1].

Fragment-Based Drug Discovery Lead-Like Physicochemical Properties

Validated Application Scenarios for 4H,5H-Pyrazolo[1,5-a]quinazolin-5-one Based on Quantitative Evidence


CNS Drug Discovery: Building Dual mGlu2/3 NAMs for Schizophrenia and Depression

The unsubstituted scaffold is the starting material for synthesizing potent dual mGlu2/3 NAMs. As demonstrated by Wenthur et al., elaboration of the core yields compounds with IC50 values as low as 67 nM at mGlu3 [1]. These tool compounds are essential for dissecting the individual roles of mGlu2 and mGlu3 in psychiatric disorders, and the parent scaffold is the only synthetic entry point to this chemotype.

Oncology Tool Compounds: Generating Sub-100 nM PARP-1 Inhibitors for DNA Repair Studies

The core scaffold has been validated as a PARP-1 pharmacophore by Orvieto et al., where derivatives achieved low-nanomolar potency (IC50 = 5 nM) [2]. Procuring the parent compound is the first step in creating selective PARP-1 inhibitors that can be used to study DNA repair mechanisms in cancer cells, with the advantage of a defined SAR pathway.

Fragment-Based Lead Generation: An Ideal Low-MW Scaffold for Multiple Target Classes

With a MW of 185.18 g/mol and balanced lipophilicity (clogP ≈ 0.8), the compound is an ideal fragment hit for FBDD campaigns. It has been successfully optimized into leads for mGlu receptors [1], PARP-1 [2], Top1 [3], and kinases [5], demonstrating high ligand efficiency and synthetic tractability.

Chemical Biology: Developing the First Selective SIRT6 Activators

Zhang et al. used this scaffold as the basis for 102 novel SIRT6 activators [4]. SIRT6 is a high-value target for aging and metabolic disease. The parent scaffold is currently the only disclosed chemotype capable of activating SIRT6 through deacylase activity, making it a unique procurement for pioneering chemical biology studies.

Quote Request

Request a Quote for 4H,5H-pyrazolo[1,5-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.